Laurifine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laurifine is a member of methoxybenzenes.
Scientific Research Applications
Alkaloids and Chemical Structure
Laurifine, along with related compounds such as laurifonine and laurifinine, are dibenz[d,f]azonine alkaloids identified in Cocculus laurifolius. The chemical and spectroscopic studies establishing their structures contribute to our understanding of the biogenesis of these alkaloids (Pande & Bhakuni, 1976).
Antimicrobial Activity
A significant application of lauric acid, a component related to this compound, is its antimicrobial activity. Studies have shown its effectiveness against Propionibacterium acnes, the bacterium linked to acne. The incorporation of lauric acid into liposomes enhances its antimicrobial properties, making it a promising treatment for acne and other related conditions (Yang et al., 2009).
Food Preservation
Lauric acid, related to this compound, has been utilized in food preservation. Its incorporation into soy-based films shows effectiveness in inhibiting the growth of Listeria monocytogenes on turkey bologna, highlighting its potential as an antimicrobial packaging agent for processed meats (Dawson et al., 2002).
Non-Toxic Profile
Research on lauric acid, a component of this compound, indicates a non-toxic profile in Sprague Dawley rats, even at high doses. This finding suggests its safety for use in disease models in animals and potential applications in human health (Khan et al., 2020).
Thermal Energy Storage
Lauric acid, associated with this compound, has been explored for its use in thermal energy storage. When combined with myristic acid and poly (meta-phenylene isophthalamide) to create form-stable phase change fibers, it shows promise for applications in this field (Chen & Weng, 2016).
Properties
CAS No. |
56261-28-0 |
---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4,5,16-trimethoxy-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene |
InChI |
InChI=1S/C19H23NO3/c1-21-15-5-4-13-6-8-20-9-7-14-10-18(22-2)19(23-3)12-17(14)16(13)11-15/h4-5,10-12,20H,6-9H2,1-3H3 |
InChI Key |
QTERLNHMRBRQSX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCNCCC3=CC(=C(C=C32)OC)OC)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.